(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring and a benzyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions. Common reagents for this step include N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of recyclable catalysts are some of the strategies employed to enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis (saponification) can be achieved using sodium hydroxide (NaOH)
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Ester Hydrolysis: Production of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid and benzyl alcohol
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions
Scientific Research Applications
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: A similar compound with a chloromethyl group instead of a bromomethyl group.
2-Bromomethyl-pyrrolidine-1-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a benzyl ester group
Uniqueness
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Properties
IUPAC Name |
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEDETNNQUBIJG-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518801 |
Source
|
Record name | Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128510-24-7 |
Source
|
Record name | Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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